1-(2-Fluoro-3-pyridyl)cyclopropanamine hydrochloride 1-(2-Fluoro-3-pyridyl)cyclopropanamine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16211823
InChI: InChI=1S/C8H9FN2.ClH/c9-7-6(2-1-5-11-7)8(10)3-4-8;/h1-2,5H,3-4,10H2;1H
SMILES:
Molecular Formula: C8H10ClFN2
Molecular Weight: 188.63 g/mol

1-(2-Fluoro-3-pyridyl)cyclopropanamine hydrochloride

CAS No.:

Cat. No.: VC16211823

Molecular Formula: C8H10ClFN2

Molecular Weight: 188.63 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Fluoro-3-pyridyl)cyclopropanamine hydrochloride -

Specification

Molecular Formula C8H10ClFN2
Molecular Weight 188.63 g/mol
IUPAC Name 1-(2-fluoropyridin-3-yl)cyclopropan-1-amine;hydrochloride
Standard InChI InChI=1S/C8H9FN2.ClH/c9-7-6(2-1-5-11-7)8(10)3-4-8;/h1-2,5H,3-4,10H2;1H
Standard InChI Key OOIASUNKLFUANC-UHFFFAOYSA-N
Canonical SMILES C1CC1(C2=C(N=CC=C2)F)N.Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name, 1-(2-fluoro-3-pyridyl)cyclopropanamine hydrochloride, denotes its core structure: a cyclopropane ring bonded to an amine group (–NH2_2) and a 2-fluoropyridyl substituent. The hydrochloride salt form enhances its stability and solubility in polar solvents, a common modification for amine-containing pharmaceuticals . Key identifiers include:

PropertyValue
CAS RN2149598-00-3
Molecular FormulaC8H10ClFN2\text{C}_8\text{H}_{10}\text{ClFN}_2
Molecular Weight188.63 g/mol
MDL NumberMFCD30496659
Purity (Commercial)98%

The fluorine atom at the pyridine’s 2-position introduces electronic effects that influence reactivity, while the cyclopropane ring imposes steric constraints that may enhance binding selectivity in biological systems .

Synthesis and Manufacturing

General Synthetic Pathways

While no direct synthesis protocol for 1-(2-fluoro-3-pyridyl)cyclopropanamine hydrochloride is publicly disclosed, analogous cyclopropanamine derivatives are typically synthesized via cyclopropanation reactions. A common strategy involves:

  • Cyclopropanation: Reaction of a fluoropyridine-containing alkene with a diazo compound (e.g., dimethylsulfoxonium methylide) to form the cyclopropane ring .

  • Amine Introduction: Conversion of a carbonyl group (e.g., ester or carboxylic acid) to an amine via Curtius or Hofmann rearrangements, often employing azide intermediates .

  • Salt Formation: Protonation of the free amine with hydrochloric acid to yield the hydrochloride salt .

For instance, the synthesis of trans-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride involves cyclopropanation of an α,β-unsaturated ester followed by hydrolysis, azide formation, and reduction to the amine . Adapting such methods to incorporate a 2-fluoropyridyl moiety would require careful selection of starting materials and protection strategies to manage the reactivity of the pyridine nitrogen.

Challenges in Synthesis

Key challenges include:

  • Regioselectivity: Ensuring fluorine incorporation at the pyridine’s 2-position without side reactions.

  • Steric Hindrance: The cyclopropane ring’s strain may complicate reactions at the amine group.

  • Chiral Resolution: If enantiomers are formed, chromatographic or enzymatic separation may be necessary to isolate the bioactive form .

Physicochemical Properties

Solubility and Partitioning

While experimental solubility data are unavailable, the hydrochloride salt form likely enhances aqueous solubility compared to the free base. The logP (octanol-water partition coefficient) can be estimated at approximately 1.2–1.5 based on structural analogs, indicating moderate lipophilicity suitable for transmembrane diffusion in biological systems .

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